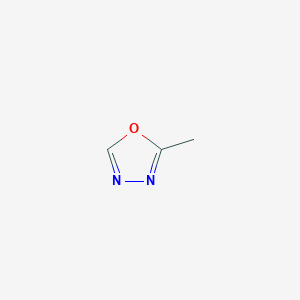
2,6-二氨基苯酚
概述
描述
2,6-Diaminophenol is an organic compound with the molecular formula C6H8N2O. It is a derivative of phenol, characterized by the presence of two amino groups attached to the benzene ring at the 2 and 6 positions. This compound appears as a colorless to pale yellow crystalline solid and is soluble in water and alcohols .
科学研究应用
2,6-Diaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
安全和危害
2,6-Diaminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
The primary targets of 2,6-Diaminophenol are UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase and Meso-diaminopimelate D-dehydrogenase . These enzymes play a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan .
Mode of Action
2,6-Diaminophenol interacts with its targets by catalyzing the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .
Biochemical Pathways
The affected pathway is the biosynthesis of bacterial cell-wall peptidoglycan . The downstream effects of this interaction include the formation of peptidoglycan, a critical component of the bacterial cell wall, which provides structural integrity to the cell.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diaminophenol can be synthesized through various methods. One common approach involves the reduction of 2,6-dinitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, 2,6-diaminophenol is often produced via the catalytic hydrogenation of 2,6-dinitrophenol. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 2,6-dinitrophenol is dissolved in a suitable solvent, such as ethanol or methanol, and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst .
化学反应分析
Types of Reactions
2,6-Diaminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of 2,6-diaminophenol.
相似化合物的比较
Similar Compounds
2,4-Diaminophenol: Another isomer with amino groups at the 2 and 4 positions.
2,6-Dimethylphenol: A compound with methyl groups at the 2 and 6 positions.
2-Aminophenol: A compound with a single amino group at the 2 position.
Uniqueness
2,6-Diaminophenol is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
属性
IUPAC Name |
2,6-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYRNRIHZDZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342232 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22440-82-0 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?
A1: While sharing a similar structural motif with 2,6-diaminophenol, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in 2,6-diaminophenol. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on 2,6-diaminophenol.
Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?
A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


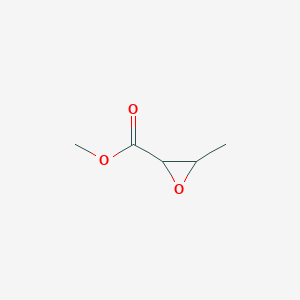

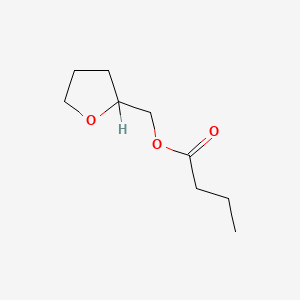
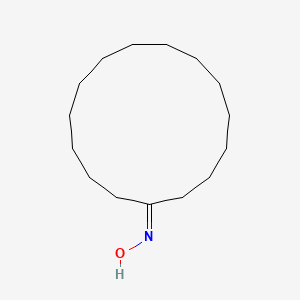
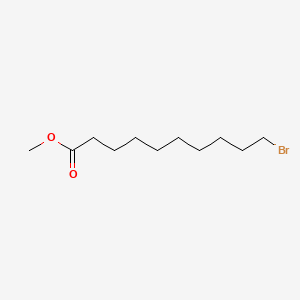
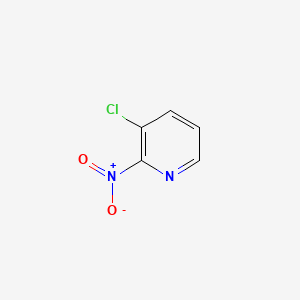
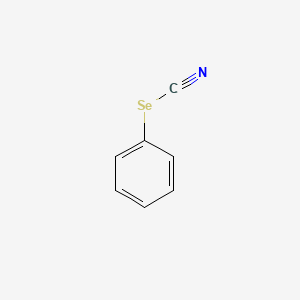
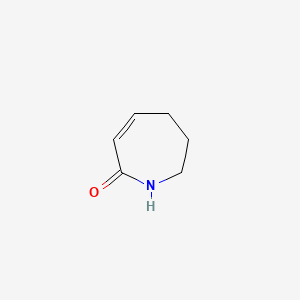
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)
